molecular formula C23H19FN4O3 B2760416 methyl 4-((4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate CAS No. 1105202-06-9

methyl 4-((4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate

Cat. No.: B2760416
CAS No.: 1105202-06-9
M. Wt: 418.428
InChI Key: SYDJCFGSWJBWRO-UHFFFAOYSA-N
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Description

Methyl 4-((4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate is a synthetic heterocyclic compound featuring a pyrazolo[3,4-d]pyridazin core. This bicyclic system is substituted with a 4-cyclopropyl group at position 4, a 4-fluorophenyl moiety at position 1, and a methyl benzoate ester linked via a methylene group at position 6 (Figure 1).

Properties

IUPAC Name

methyl 4-[[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O3/c1-31-23(30)16-4-2-14(3-5-16)13-27-22(29)21-19(20(26-27)15-6-7-15)12-25-28(21)18-10-8-17(24)9-11-18/h2-5,8-12,15H,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDJCFGSWJBWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound likely interacts with its targets through a series of chemical reactions. For instance, it may bind to its target, causing a conformational change that affects the target’s function

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound greatly impact its bioavailabilityThey may be metabolized by liver enzymes and excreted through the kidneys.

Result of Action

The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. For instance, if the compound inhibits an enzyme, it could lead to decreased production of a certain molecule within the cell

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds may be more effective at specific pH levels or temperatures

Biological Activity

Methyl 4-((4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure

The compound features several key structural components:

  • Methyl benzoate moiety : Provides a hydrophobic environment that may enhance membrane permeability.
  • Cyclopropyl group : Known for its unique strain and electronic properties, which can influence biological activity.
  • Pyrazolo[3,4-d]pyridazin core : This heterocyclic structure is associated with various pharmacological activities.

The biological activity of this compound is likely mediated through interactions with specific molecular targets, including:

  • Enzymatic inhibition : The compound may interact with kinases such as fibroblast growth factor receptors (FGFRs), which are critical in cancer signaling pathways .
  • Signal transduction modulation : It may influence pathways related to oxidative stress and apoptosis, thereby affecting cell survival and proliferation .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that pyrazolo[3,4-d]pyridazin derivatives can inhibit the proliferation of various cancer cell lines. For instance, compound 10h demonstrated an impressive tumor growth inhibition (TGI) of 91.6% in xenograft models at a dose of 50 mg/kg .
CompoundTargetIC50 (nmol/L)TGI (%)
10hFGFR1114.591.6

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar structures have shown effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves disrupting cellular processes through enzyme inhibition or membrane disruption .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : Modifications on the pyrazolo[3,4-d]pyridazin core can significantly alter potency. For example, replacing certain groups can lead to decreased inhibitory activity against FGFRs or other targets .
ModificationEffect on Activity
Cyclopropyl substitutionEnhances potency against FGFR
Benzofuran replacementReduces inhibitory activity

Case Studies

Several studies have highlighted the biological potential of similar compounds:

  • Study on Pyrazolo Derivatives : A series of pyrazolo derivatives were synthesized and evaluated for their anticancer effects. Compounds with specific substitutions showed enhanced selectivity and potency against FGFR dysregulation in cancer cells .
  • Antimicrobial Screening : A study focused on the antimicrobial properties of related compounds demonstrated selective activity against drug-resistant strains while maintaining low toxicity in normal cells .

Scientific Research Applications

Anticancer Activity

Pyrazolo derivatives, including those similar to methyl 4-((4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate, have been studied for their anticancer properties. Research indicates that pyrazolo compounds can inhibit key protein kinases involved in cancer progression. For instance, studies have shown that certain pyrazolo derivatives can effectively target eukaryotic protein kinases, leading to reduced tumor cell proliferation and enhanced apoptosis in various cancer cell lines, including breast and colorectal cancers .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Pyrazolo derivatives have been evaluated for their activity against both Gram-positive and Gram-negative bacteria. For example, specific pyrazolo[3,4-d]pyrimidine derivatives have demonstrated antibacterial effects against Staphylococcus aureus and Escherichia coli, which are critical pathogens in clinical settings. The dual action of these compounds—anticancer and antibacterial—could be particularly beneficial for cancer patients who are at increased risk of infections due to immunosuppression from treatments .

Central Nervous System (CNS) Effects

Another area of research involves the potential CNS effects of pyrazolo derivatives. Some studies suggest that these compounds may act as selective inhibitors of phosphodiesterase enzymes, which play a crucial role in regulating intracellular signaling pathways in neurons. This mechanism opens avenues for developing treatments for neurodegenerative diseases and psychiatric disorders such as depression and schizophrenia .

Antiviral Activity

Recent investigations into pyrazolo compounds have highlighted their antiviral properties as well. Certain derivatives have been found to exhibit inhibitory effects against viruses like Zika virus and adenovirus. This suggests that the structural characteristics of this compound could be leveraged in the design of new antiviral agents .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multiple synthetic steps that can influence its biological activity. Understanding the structure-activity relationship (SAR) is essential for optimizing the efficacy and selectivity of this compound against targeted biological pathways. Studies suggest that modifications to the cyclopropyl group or the benzoate moiety can significantly impact the compound's potency and spectrum of activity against various disease models .

Comparison with Similar Compounds

Key Structural Features :

  • Pyrazolo[3,4-d]pyridazin core : A fused bicyclic system with nitrogen atoms at positions 1, 2, 4, and 7, contributing to electron-deficient properties and hydrogen-bonding capabilities.
  • 4-Cyclopropyl substituent : Enhances metabolic stability by reducing oxidative degradation compared to larger alkyl groups.
  • 4-Fluorophenyl group : Improves target binding affinity through hydrophobic and electrostatic interactions, a common feature in kinase inhibitors.
  • Methyl benzoate ester : Increases solubility and modulates pharmacokinetics via esterase-mediated hydrolysis.

Comparison with Similar Compounds

Structural and Functional Analogues

Core Heterocycle Variations

The pyrazolo[3,4-d]pyridazin core distinguishes this compound from analogues like 5-butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile (Compound A, ). While both compounds share a pyrazolo-fused heterocycle, Compound A features a pyrazolo[4,3-d]pyrimidine core (Figure 2).

Feature Target Compound Compound A
Core Structure Pyrazolo[3,4-d]pyridazin Pyrazolo[4,3-d]pyrimidine
Position 1 Substituent 4-Fluorophenyl p-Tolyl
Position 4/5 Substituent 4-Cyclopropyl 5-Butylamino
Functional Group Methyl benzoate ester Carbonitrile

Implications :

  • Core Electronic Properties : The pyridazin core in the target compound has two adjacent nitrogen atoms, increasing electron deficiency compared to the pyrimidine core in Compound A. This may enhance interactions with ATP-binding pockets in kinases.
  • Substituent Effects: The 4-cyclopropyl group in the target compound likely improves metabolic stability over Compound A’s butylamino group, which is prone to oxidative deamination.

Pharmacokinetic and Pharmacodynamic Profiles

  • Solubility : The methyl benzoate ester may confer higher aqueous solubility than Compound A’s carbonitrile group, which is smaller and more lipophilic.
  • Bioactivation : The ester group in the target compound could act as a prodrug, releasing a carboxylic acid metabolite in vivo, whereas Compound A’s carbonitrile may resist hydrolysis.

Q & A

Q. What are the standard synthetic routes for preparing methyl 4-((4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Step 1 : Cyclocondensation of substituted pyridazine precursors under reflux conditions (e.g., DMF or dichloromethane as solvents) .
  • Step 2 : Functionalization via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Step 3 : Esterification of the benzoate moiety using methyl chloride or methanol under acidic catalysis .
  • Key Conditions : Temperature control (60–120°C), inert atmosphere (N₂/Ar), and catalysts like Pd(PPh₃)₄ for coupling reactions .
  • Validation : Reaction progress is monitored via TLC and HPLC (>95% purity required) .

Q. How is the compound structurally characterized to confirm its identity?

  • Methodological Answer :
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., pyridazine ring planarity; cyclopropyl C-C bond ~1.50 Å) .
  • NMR Spectroscopy :
  • ¹H NMR : Peaks for fluorophenyl (δ 7.2–7.8 ppm), cyclopropyl (δ 1.0–1.5 ppm), and ester methyl (δ 3.9 ppm) .
  • ¹³C NMR : Carbonyl signals (C=O at ~170 ppm) and pyridazine carbons (δ 140–160 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ matching C₂₃H₂₀FN₃O₃ (calc. 414.15) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodological Answer :
  • Kinase Inhibition : Dose-response curves (IC₅₀) against kinases (e.g., EGFR, VEGFR) using ATP-competitive assays .
  • Cell Viability : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) at 1–100 μM concentrations .
  • Solubility : Measured in PBS (pH 7.4) via HPLC; poor aqueous solubility (<10 μM) may require DMSO formulations .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side-product formation?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield (60% → 85%) .
  • Solvent-Free Conditions : Minimizes hydrolysis of ester groups during cyclocondensation .
  • Catalyst Screening : Pd/C vs. Pd(OAc)₂ for coupling reactions; Pd/C offers higher selectivity for fluorophenyl attachment .
  • Contradiction Note : While microwave synthesis improves efficiency, it may increase degradation of thermally sensitive substituents (e.g., cyclopropyl) .

Q. What structure-activity relationship (SAR) insights exist for modifying substituents?

  • Methodological Answer : Key modifications and their effects:
Substituent Position Effect on Activity Source
4-Fluorophenyl Pyridazine N1↑ Kinase selectivity (e.g., 10-fold vs. EGFR)
Cyclopropyl Pyridazine C4↑ Metabolic stability (t₁/₂ > 6h in liver microsomes)
Methyl Benzoate Side chain↓ Solubility but ↑ membrane permeability (PAMPA logPₑ = −5.2)
  • Method : Replace fluorophenyl with chlorophenyl or methoxyphenyl; assess IC₅₀ shifts via dose-response assays .

Q. How can contradictory data on solubility vs. bioactivity be resolved?

  • Methodological Answer :
  • Salt Formation : Prepare hydrochloride salts to improve solubility without altering activity (test via parallel solubility/IC₅₀ assays) .
  • Prodrug Strategies : Synthesize phosphate esters of the benzoate group; hydrolyze in vivo to active form .
  • Nanoformulation : Use liposomal encapsulation (e.g., PEGylated liposomes) to enhance bioavailability; validate via pharmacokinetic studies in rodents .

Q. What computational methods predict binding modes to kinase targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of EGFR (PDB: 1M17) to simulate binding poses; validate via ΔG calculations (kcal/mol) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of cyclopropyl-kinase hydrophobic interactions .
  • Contradiction Note : Docking may predict false positives due to flexible pyridazine ring conformations; cross-validate with mutagenesis data .

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